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Compound of Interest

Compound Name: Encequidar mesylate

Cat. No.: B612220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimens for

Encequidar mesylate, a novel P-glycoprotein (P-gp) inhibitor, as investigated in clinical trials.

The information is intended to guide researchers, scientists, and drug development

professionals in understanding the clinical application of this compound, particularly in

combination with taxane-based chemotherapies.

Introduction
Encequidar mesylate is a first-in-class, minimally absorbed, oral P-gp inhibitor.[1] Its primary

mechanism of action is the inhibition of the P-glycoprotein efflux pump, which is highly

expressed on the luminal surface of enterocytes.[1] By inhibiting P-gp, Encequidar enhances

the oral bioavailability of certain chemotherapeutic agents, such as paclitaxel, that are normally

subject to extensive gut extrusion.[1] This allows for the oral administration of drugs that are

conventionally delivered intravenously.

Mechanism of Action: P-glycoprotein Inhibition
Encequidar binds to and inhibits the function of P-glycoprotein, an ATP-dependent efflux pump.

This prevents the pump from transporting its substrates, such as paclitaxel, out of the intestinal

epithelial cells and back into the gut lumen. The result is increased intracellular concentration of

the co-administered drug and greater absorption into the systemic circulation.[1]
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Figure 1: Mechanism of Action of Encequidar

Dosing Regimens in Clinical Trials
The following tables summarize the dosing regimens of Encequidar mesylate in combination

with paclitaxel as reported in various clinical trials.

Phase I Clinical Trials
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Study
Phase

Combinat
ion Agent

Encequid
ar
Mesylate
Dose

Paclitaxel
Dose

Dosing
Schedule

Cycle
Length

Referenc
e

Phase Ib
Oral

Paclitaxel
15 mg 270 mg

Daily for 2

to 5

consecutiv

e days per

week

3 weeks

on, 1 week

off

[2]

Phase III Clinical Trials
| Study Phase | Combination Agent | Encequidar Mesylate Dose | Paclitaxel Dose | Dosing

Schedule | Cycle Length | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase III (KX-ORAX-001)

| Oral Paclitaxel | 15 mg | 205 mg/m² | 3 consecutive days per week | Continuous until disease

progression or unacceptable toxicity |[3][4] | | Phase III (HHP-ORAX-300) | Oral Paclitaxel | Not

specified | 165 mg/m² or 205 mg/m² | 3 weeks of a 4-week cycle | 4 weeks |[5] |

Experimental Protocols
Administration Protocol for Oral Paclitaxel and
Encequidar
This protocol is based on the administration procedures reported in Phase III clinical trials of

the oral paclitaxel and Encequidar combination.

1. Patient Preparation and Pre-medication:

Unlike intravenous paclitaxel, pre-medication with corticosteroids and antihistamines to

prevent hypersensitivity reactions is not required for the oral formulation.[6]

In some trials, prophylactic anti-emetics were permitted after a protocol amendment to

manage gastrointestinal side effects.[1]

2. Dosing Procedure:
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Patients are required to fast for a specified period before and after drug administration.

Fasting: In initial trials, Encequidar was administered under fasting conditions, with a fast

beginning before taking the medication and continuing for 4 hours post-treatment.[1] Later

study protocols have evaluated administration after a light breakfast followed by a 2-hour

fast.[1]

Administration Sequence:

Administer the 15 mg Encequidar mesylate tablet with water.[7]

Wait for approximately 1 hour.[7]

Administer the oral paclitaxel capsules (e.g., 205 mg/m²) with water.[7]

The first dose of a cycle may be administered in a clinical setting to monitor for any

immediate adverse effects and to ensure patient understanding of the protocol. Subsequent

doses are typically self-administered by the patient at home.[7]

3. Management of Adverse Events:

Gastrointestinal side effects such as nausea, vomiting, and diarrhea are common.

Prophylactic use of 5-HT3 inhibitors and early intervention with loperamide at the onset of

diarrhea have been shown to effectively manage these adverse events.[7]
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Clinical Trial Workflow for Oral Paclitaxel + Encequidar
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Figure 2: Experimental Workflow

Pharmacokinetic Analysis Protocol
1. Sample Collection:

Plasma samples for pharmacokinetic (PK) analysis of paclitaxel are typically collected at

multiple time points.

In a representative study, samples were collected at weeks 1 and 4 on days 1, 2, and 3 at

the following time points: pre-dose, and 1, 2, 3, and 4 hours post-dose.[8]

2. Bioanalytical Method:

Plasma concentrations of paclitaxel are determined using a validated liquid chromatography

with tandem mass spectrometry (LC-MS/MS) assay.[8]
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3. Pharmacokinetic Parameters:

The following PK parameters are typically calculated:

Area under the plasma concentration-time curve (AUC)

Maximum plasma concentration (Cmax)

Time to maximum plasma concentration (Tmax)

Tumor Response Assessment Protocol
1. Imaging Modality:

Tumor assessments are performed using standard imaging techniques such as computed

tomography (CT) or magnetic resonance imaging (MRI).

2. Response Criteria:

The Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) is the standard

for assessing tumor response.[9]

Baseline Assessment: All measurable lesions are identified and the sum of the longest

diameters (for non-nodal lesions) or short axes (for nodal lesions) is calculated.

Follow-up Assessments: Tumor measurements are repeated at predefined intervals (e.g.,

every 6-8 weeks).

Response Categories:

Complete Response (CR): Disappearance of all target lesions.

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions

compared to baseline.

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target

lesions from the smallest sum recorded, with an absolute increase of at least 5 mm.
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Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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